molecular formula C8H9NO3 B3274244 3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde CAS No. 60331-38-6

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde

Cat. No. B3274244
CAS RN: 60331-38-6
M. Wt: 167.16 g/mol
InChI Key: AEWGDEJZYLTPEW-UHFFFAOYSA-N
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Description

“3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde” is a chemical compound . It is also known as “3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde” and "3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxaldehyde" .


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde” can be analyzed using various techniques such as NMR and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde” can be determined using various analytical techniques. The molecular formula of this compound is C8H8NO4 and its average mass is 182.154 Da .

Future Directions

The future directions for the study of “3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety and hazards. Additionally, its potential applications in various fields such as medicine and agriculture could be explored .

properties

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-4-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-6(3-10)2-9-7(4-11)8(5)12/h2,4,10,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWGDEJZYLTPEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1CO)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50822178
Record name 3-Hydroxy-5-(hydroxymethyl)-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(hydroxymethyl)-4-methylpicolinaldehyde

CAS RN

60331-38-6
Record name 3-Hydroxy-5-(hydroxymethyl)-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50822178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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